

A Technical Guide to the Chemical Properties of 2-(tert-Butyl)isonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214

[Get Quote](#)

Introduction

2-(tert-Butyl)isonicotinic acid, with the CAS number 91940-84-0, is a derivative of isonicotinic acid, a fundamental heterocyclic compound in medicinal chemistry. As an isomer of nicotinic acid (Vitamin B3), the isonicotinic acid scaffold is a key component in numerous pharmaceutical agents, most notably the first-line antitubercular drug, isoniazid. The introduction of a tert-butyl group at the 2-position of the pyridine ring significantly influences the molecule's steric and electronic properties, making it a valuable building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

2-(tert-Butyl)isonicotinic acid is typically supplied as a solid with high purity. Its core identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	2-tert-butylpyridine-4-carboxylic acid	[1]
CAS Number	91940-84-0	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Canonical SMILES	CC(C) (C)C1=CC(C(=O)O)=CC=N1	[1]
InChI Key	ZVXZKPSVWZIJNW- UHFFFAOYSA-N	[1]
MDL Number	MFCD04113815	[1]

| Purity | ≥95% | [\[1\]](#) |

Table 2: Physical and Chemical Data

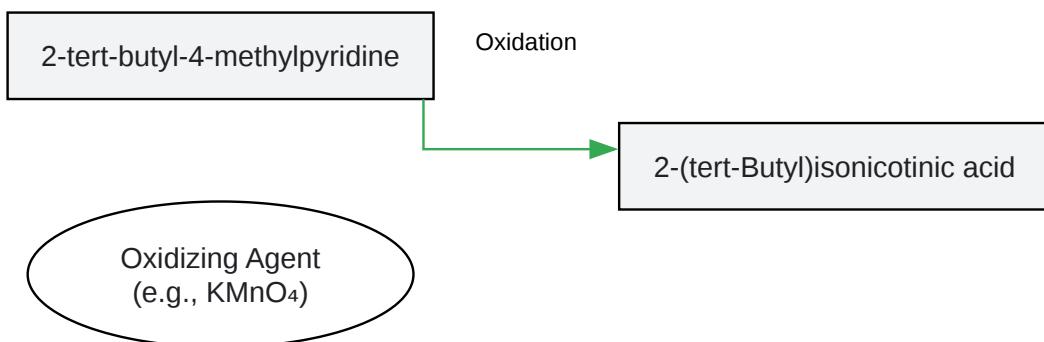
Property	Value	Reference
Appearance	Solid	[1]
Melting Point	174 to 176°C	[1]
Boiling Point	Data not available	
Relative Density	1.107	[1]
pKa	Predicted to be slightly higher than isonicotinic acid (4.96) due to the electron-donating nature of the tert-butyl group.	[2]

| Solubility | Expected to have low solubility in non-polar organic solvents and higher solubility in polar protic solvents like methanol and ethanol. Soluble in aqueous base solutions. | |

Spectroscopic Data (Expected)

While detailed published spectra are not widely available, the expected spectroscopic characteristics can be inferred from the molecular structure.

Table 3: Expected Spectroscopic Characteristics


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- tert-Butyl Protons (9H): A prominent singlet expected around 1.3-1.5 ppm.[3]- Aromatic Protons (3H): Signals in the aromatic region (approx. 7.5-8.8 ppm), showing coupling patterns consistent with a 2,4-disubstituted pyridine ring.- Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- tert-Butyl Carbons: Two signals expected; one for the quaternary carbon (~35-40 ppm) and one for the three equivalent methyl carbons (~28-32 ppm).- Pyridine Ring Carbons: Five distinct signals in the aromatic region (~120-160 ppm).- Carboxylic Carbon: A signal in the typical carboxylic acid range (~165-175 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.- C-H Stretch (tert-Butyl): Sharp absorptions just below 3000 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.- C=N and C=C Stretch (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 179. - Key Fragments: Loss of the carboxylic acid group (-COOH, m/z = 134), loss of the tert-butyl group (-C(CH₃)₃, m/z = 122), and other characteristic pyridine ring fragmentations. |

Synthesis and Reactivity

The synthesis of **2-(tert-butyl)isonicotinic acid** typically involves the oxidation of a suitable precursor, such as 2-tert-butyl-4-methylpyridine. This transformation is a common strategy for preparing pyridine carboxylic acids. The tert-butyl group is sterically hindering and generally stable under various reaction conditions, while the methyl group at the 4-position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO_4).

The reactivity of the molecule is dominated by two main sites: the carboxylic acid group, which can undergo esterification, amidation, or reduction, and the pyridine nitrogen, which can be protonated or coordinated to metal centers.

[Click to download full resolution via product page](#)

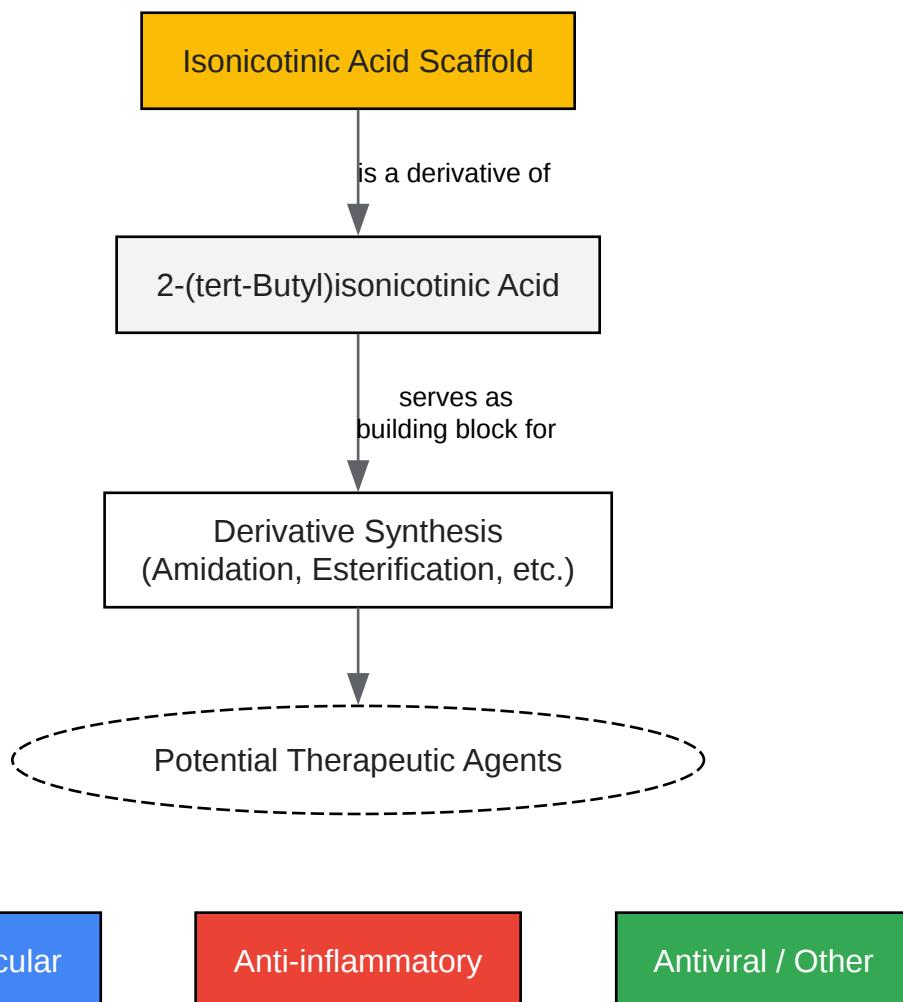
A plausible synthetic route to **2-(tert-Butyl)isonicotinic acid**.

Experimental Protocols

Representative Protocol: Oxidation of 2-tert-butyl-4-methylpyridine

This protocol is a generalized procedure based on common oxidation methods for alkylpyridines. Researchers should optimize conditions for specific scales and equipment.

- Reaction Setup: To a solution of 2-tert-butyl-4-methylpyridine in water, add a solution of potassium permanganate (KMnO₄) portion-wise over several hours. The number of equivalents of KMnO₄ will need to be optimized, but typically 2-4 equivalents are used.
- Temperature Control: Maintain the reaction mixture at an elevated temperature (e.g., 80-100°C) with vigorous stirring. The reaction is exothermic and care should be taken during the addition of the oxidant.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
- Isolation: The acidic solution is cooled in an ice bath to precipitate the **2-(tert-butyl)isonicotinic acid** product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
- Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.


Applications in Research and Drug Development

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities.^[4] The primary application of **2-(tert-butyl)isonicotinic acid** is as a chemical intermediate for creating more complex molecules with potential therapeutic value.

- Antimicrobial Agents: The parent isonicotinic acid is the precursor to isoniazid, a cornerstone of tuberculosis treatment.^[4] Derivatives of **2-(tert-butyl)isonicotinic acid** could be synthesized and screened for activity against various bacterial strains, including mycobacteria.^[5]
- Anti-inflammatory Agents: Numerous isonicotinic acid derivatives have been investigated for their anti-inflammatory properties.^[4] The tert-butyl group can modulate lipophilicity and

metabolic stability, potentially leading to derivatives with improved pharmacokinetic profiles.

- **Building Block in Synthesis:** The steric bulk of the tert-butyl group can be used to direct reactions to other positions on the pyridine ring, making it a useful tool in regioselective synthesis.

[Click to download full resolution via product page](#)

Role of **2-(tert-Butyl)isonicotinic acid** in drug discovery.

Safety and Handling

2-(tert-Butyl)isonicotinic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Code	Hazard Statement
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Data sourced from a commercial supplier.[\[1\]](#)

Handling Recommendations:

- Use in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust.
- Wash hands thoroughly after handling.

Conclusion

2-(tert-Butyl)isonicotinic acid is a valuable synthetic intermediate with well-defined physical properties. Its structure, derived from the biologically significant isonicotinic acid scaffold, makes it a compound of interest for the development of new pharmaceutical agents. The presence of the tert-butyl group provides steric bulk and modulates electronic properties, offering unique opportunities for synthetic chemists to design novel molecules with potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. Further investigation into its biological activities and reactivity is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 2-(tert-Butyl)isonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269214#2-tert-butyl-isonicotinic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com